Cas no 1795302-64-5 (1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one)

1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one is a structurally complex organic compound featuring a seven-membered azepane ring substituted with a 4-chlorophenyl group at the 3-position and a pent-4-en-1-one moiety at the 1-position. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of pharmacologically active molecules. The presence of the chlorophenyl group enhances lipophilicity and may influence binding affinity, while the unsaturated ketone functionality offers reactivity for further derivatization. Its well-defined structure allows for precise modifications, making it valuable in targeted drug discovery and structure-activity relationship studies.
1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one structure
1795302-64-5 structure
Product name:1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one
CAS No:1795302-64-5
MF:C17H22ClNO
Molecular Weight:291.815683841705
CID:5368898

1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one
    • インチ: 1S/C17H22ClNO/c1-2-3-7-17(20)19-12-5-4-6-15(13-19)14-8-10-16(18)11-9-14/h2,8-11,15H,1,3-7,12-13H2
    • InChIKey: FIXGDMSRCBVECH-UHFFFAOYSA-N
    • SMILES: C(N1CCCCC(C2=CC=C(Cl)C=C2)C1)(=O)CCC=C

1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6464-0337-2mg
1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one
1795302-64-5 90%+
2mg
$59.0 2023-04-25
Life Chemicals
F6464-0337-4mg
1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one
1795302-64-5 90%+
4mg
$66.0 2023-04-25
Life Chemicals
F6464-0337-30mg
1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one
1795302-64-5 90%+
30mg
$119.0 2023-04-25
Life Chemicals
F6464-0337-50mg
1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one
1795302-64-5 90%+
50mg
$160.0 2023-04-25
Life Chemicals
F6464-0337-1mg
1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one
1795302-64-5 90%+
1mg
$54.0 2023-04-25
Life Chemicals
F6464-0337-2μmol
1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one
1795302-64-5 90%+
2μl
$57.0 2023-04-25
Life Chemicals
F6464-0337-10mg
1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one
1795302-64-5 90%+
10mg
$79.0 2023-04-25
Life Chemicals
F6464-0337-20mg
1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one
1795302-64-5 90%+
20mg
$99.0 2023-04-25
Life Chemicals
F6464-0337-40mg
1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one
1795302-64-5 90%+
40mg
$140.0 2023-04-25
Life Chemicals
F6464-0337-20μmol
1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one
1795302-64-5 90%+
20μl
$79.0 2023-04-25

1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one 関連文献

1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1795302-64-5 and Product Name: 1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one

The compound with the CAS number 1795302-64-5 and the product name 1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure incorporates a 4-chlorophenyl moiety linked to an azepan-1-yl group, which is further connected to a pent-4-en-1-one backbone. This specific arrangement not only contributes to the compound's distinct chemical properties but also opens up novel avenues for therapeutic exploration.

Recent studies have highlighted the importance of heterocyclic compounds in the development of pharmacologically active agents. The azepan-1-yl ring, a seven-membered aromatic structure, is known for its stability and ability to interact favorably with biological targets. In particular, derivatives of azepane have been explored for their potential in treating neurological disorders, pain management, and anti-inflammatory applications. The presence of the 4-chlorophenyl substituent enhances the compound's lipophilicity, which is a critical factor in drug bioavailability and membrane permeability. This feature makes it an attractive candidate for further investigation in drug design.

The pent-4-en-1-one moiety introduces a reactive site that can be modified through various chemical transformations, enabling the synthesis of analogs with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly alter biological activity. The compound's dual functionality—combining the stability of the azepane ring with the reactivity of the pentenone group—makes it a versatile scaffold for exploring new pharmacological pathways.

In light of current research trends, compounds like 1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one are being scrutinized for their potential in modulating enzyme activity and receptor binding. For instance, studies have shown that azepane derivatives can interact with G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes. The 4-chlorophenyl group, in particular, has been identified as a key determinant in optimizing binding affinity and selectivity. These findings align with broader efforts to develop targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Moreover, the compound's structural features make it amenable to computational modeling and virtual screening techniques. Advanced computational methods allow researchers to predict how modifications to the molecule might affect its biological behavior. This approach has accelerated the discovery process by enabling high-throughput screening of large libraries of compounds. By leveraging these tools, scientists can rapidly identify promising candidates for further experimental validation.

The synthesis of 1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the azepane ring and functional group interconversions to introduce the pentenone moiety. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the carbon-carbon bonds essential to this molecule's structure. Such methodologies underscore the importance of advanced catalytic systems in facilitating complex synthetic transformations.

From a pharmaceutical perspective, this compound represents an opportunity to explore new therapeutic modalities. Its unique combination of structural elements suggests potential applications in areas such as central nervous system (CNS) disorders, where precise modulation of neurotransmitter activity is crucial. Preclinical studies are currently underway to evaluate its efficacy and safety profile in relevant animal models. These investigations aim to provide foundational data for future clinical trials and regulatory submissions.

The growing interest in heterocyclic chemistry underscores its relevance in addressing unmet medical needs. Compounds like 1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one exemplify how innovative molecular design can lead to breakthroughs in drug discovery. By integrating insights from structural biology, computational chemistry, and synthetic organic chemistry, researchers are paving the way for next-generation therapeutics that are more effective and better tolerated than existing treatments.

In conclusion, 1795302-64-5 and its corresponding product name 1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one represent a compelling example of how structural complexity can be leveraged to develop novel pharmaceutical agents. The compound's unique features—particularly the interplay between the azepan-1-yl, 4-chlorophenyl, and pentenone moieties—offer promising prospects for therapeutic intervention across multiple disease areas. As research progresses, it is anticipated that such compounds will continue to play a pivotal role in advancing medical science.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd